1,2-Dithiolan-4-amine, N,N-dimethyl-, 1-oxide
Overview
Description
1,2-Dithiolan-4-amine, N,N-dimethyl-, 1-oxide is a chemical compound with the molecular formula C5H11NOS2. It is a derivative of dithiolane, characterized by the presence of a five-membered ring containing two sulfur atoms and an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dithiolan-4-amine, N,N-dimethyl-, 1-oxide typically involves the reaction of N,N-dimethylamine with a suitable dithiolane precursor. One common method is the oxidation of N,N-dimethyl-1,2-dithiolan-4-amine using an oxidizing agent such as hydrogen peroxide or a peracid. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1,2-Dithiolan-4-amine, N,N-dimethyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its corresponding amine.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, acetonitrile, ethanol.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
1,2-Dithiolan-4-amine, N,N-dimethyl-, 1-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 1,2-Dithiolan-4-amine, N,N-dimethyl-, 1-oxide involves its interaction with molecular targets through its sulfur and amine groups. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to undergo redox reactions and form covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
Nereistoxin: A similar compound with a dithiolane ring structure, known for its insecticidal properties.
N,N-Dimethyl-1,2-dithiolan-4-amine: The non-oxidized form of the compound, which shares similar chemical properties.
Uniqueness
Its ability to undergo various redox reactions and form stable derivatives makes it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
N,N-dimethyl-1-oxodithiolan-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NOS2/c1-6(2)5-3-8-9(7)4-5/h5H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCKTMWGTJCBML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CSS(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80275052 | |
Record name | n,n-dimethyl-1,2-dithiolan-4-amine 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80275052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26366-77-8 | |
Record name | n,n-dimethyl-1,2-dithiolan-4-amine 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80275052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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